molecular formula C23H21N3O2S B2418488 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897469-72-6

6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2418488
CAS No.: 897469-72-6
M. Wt: 403.5
InChI Key: FSIQAAHBRQVINQ-UHFFFAOYSA-N
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Description

It has a molecular formula of C23H21N3O2S and a molecular weight of 403.5 g/mol. This compound is currently being studied for its potential implications in various fields of research and industry.

Mechanism of Action

Target of Action

The primary targets of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, also known as MBNM , and bind to the colchicine binding site of tubulin . These targets play crucial roles in inflammation and cell division, respectively .

Mode of Action

, and interfere with tubulin polymerization . This suggests that MBNM might interact with its targets to modulate their activities, leading to changes in cellular processes such as inflammation and cell division .

Biochemical Pathways

, and the microtubule dynamics essential for cell division .

Result of Action

, and induced apoptosis in cancer cells by inhibiting tubulin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.

    Piperazine ring formation: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base.

    Coupling with naphthalene: The final step involves coupling the piperazine derivative with naphthalen-2-ylmethanone under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies are being conducted to explore its potential as a biochemical probe.

    Medicine: Preliminary research suggests it may have therapeutic potential in treating certain diseases.

    Industry: It is being investigated for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: This compound shares a similar aromatic structure but differs in its functional groups.

    4-Chloromethcathinone: Another compound with a similar aromatic core but different substituents.

Uniqueness

What sets 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole apart is its unique combination of the benzo[d]thiazole, piperazine, and naphthalene moieties

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-28-19-8-9-20-21(15-19)29-23(24-20)26-12-10-25(11-13-26)22(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIQAAHBRQVINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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